molecular formula C9H8O6 B2464017 Dimethyl 5-formylfuran-2,4-dicarboxylate CAS No. 2248298-61-3

Dimethyl 5-formylfuran-2,4-dicarboxylate

Cat. No.: B2464017
CAS No.: 2248298-61-3
M. Wt: 212.157
InChI Key: BJNHPXYVVVQDPQ-UHFFFAOYSA-N
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Description

Dimethyl 5-formylfuran-2,4-dicarboxylate is an organic compound with a furan ring substituted with formyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-formylfuran-2,4-dicarboxylate can be synthesized through the oxidative esterification of 2,5-furandiformaldehyde. This process involves the use of gold nanoparticles supported on various oxides, such as magnesium oxide or hydrotalcite, which exhibit high catalytic activity. The reaction conditions typically include a temperature of around 90°C and the presence of methanol as a solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived 2,5-furandiformaldehyde. The oxidative esterification process is optimized to achieve high yields and purity, avoiding the polymerization of intermediates like 5-hydroxymethylfurfural .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-formylfuran-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Dimethyl 5-formylfuran-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-formylfuran-2,4-dicarboxylate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. The furan ring provides a stable aromatic system that can undergo electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-formylfuran-2,4-dicarboxylate is unique due to the presence of both formyl and ester groups on the furan ring, providing a versatile platform for various chemical transformations and applications in different fields .

Properties

IUPAC Name

dimethyl 5-formylfuran-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6/c1-13-8(11)5-3-6(9(12)14-2)15-7(5)4-10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNHPXYVVVQDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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